Glucocorticoid Receptor Binding Affinity and Functional Potency: MPA Outperforms Norethisterone Acetate and Progesterone by 25- to 100-Fold
In competitive whole-cell binding assays using COS-1 cells expressing human GR, MPA demonstrated a Ki of 10.8 nM, compared with 270 nM for norethisterone acetate (NET-A) and 215 nM for progesterone (Prog), representing a 25-fold and 20-fold higher affinity, respectively [1]. The functional consequence is even more pronounced: in GR transactivation assays, MPA achieved an EC50 of 7.2 nM, whereas NET-A required >1000 nM and Prog 280 nM, yielding a >100-fold potency advantage over NET-A and a 39-fold advantage over Prog [1]. For transrepression, MPA likewise displayed superior potency (EC50 2.7 nM vs. >100 nM for NET-A and 26 nM for Prog) [1].
| Evidence Dimension | GR binding affinity (Ki) and transcriptional potency (EC50) |
|---|---|
| Target Compound Data | MPA: Ki = 10.8 nM; Transactivation EC50 = 7.2 nM; Transrepression EC50 = 2.7 nM |
| Comparator Or Baseline | NET-A: Ki = 270 nM, Transactivation EC50 >1000 nM, Transrepression EC50 >100 nM; Progesterone: Ki = 215 nM, Transactivation EC50 = 280 nM, Transrepression EC50 = 26 nM |
| Quantified Difference | MPA vs NET-A: 25-fold higher GR affinity, >100-fold greater transactivation potency; MPA vs Progesterone: 20-fold higher affinity, 39-fold greater transactivation potency |
| Conditions | COS-1 cells expressing human GR; competitive binding with [3H]dexamethasone; transactivation measured via GRE-luciferase reporter |
Why This Matters
Researchers requiring a progestin with minimal glucocorticoid off-target activity should avoid MPA in favor of NET-A or LNG; conversely, studies investigating GR-mediated gene regulation in reproductive tissues benefit from MPA's uniquely high GR potency.
- [1] Koubovec D, Ronacher K, Stubsrud E, Louw A, Hapgood JP. Synthetic progestins used in HRT have different glucocorticoid agonist properties. Mol Cell Endocrinol. 2005;242(1-2):23-32. doi:10.1016/j.mce.2005.07.001. View Source
